

# Application Notes: Inducing Adipogenesis In Vitro with Rosiglitazone Maleate

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## Compound of Interest

Compound Name: Rosiglitazone maleate

Cat. No.: B7796476

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## Introduction

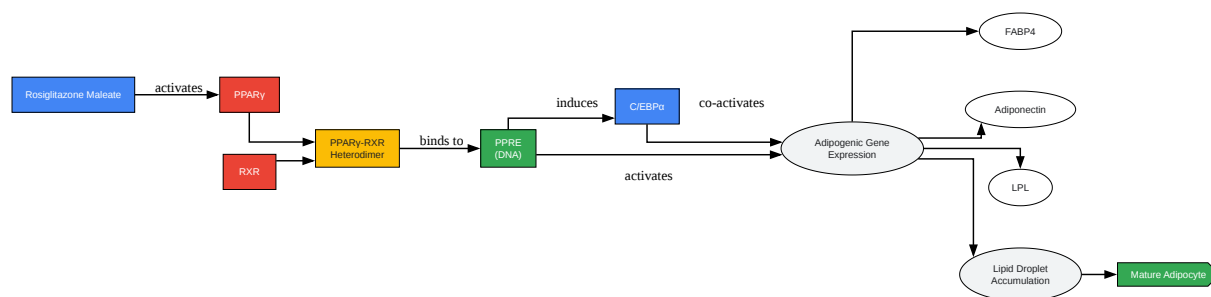
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR $\gamma$ ).<sup>[1][2]</sup> PPAR $\gamma$  is a nuclear receptor that functions as a master regulator of adipogenesis, the process of differentiation of preadipocytes into mature, lipid-laden adipocytes.<sup>[3]</sup> In a research setting, **rosiglitazone maleate** is a valuable tool for reliably inducing adipogenesis in various cell culture models, including murine 3T3-L1 preadipocytes and mesenchymal stem cells (MSCs) from different species.<sup>[4][5][6][7][8]</sup> Its mechanism of action involves binding to and activating PPAR $\gamma$ , which in turn heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating a transcriptional cascade that drives the adipogenic program.<sup>[9]</sup>

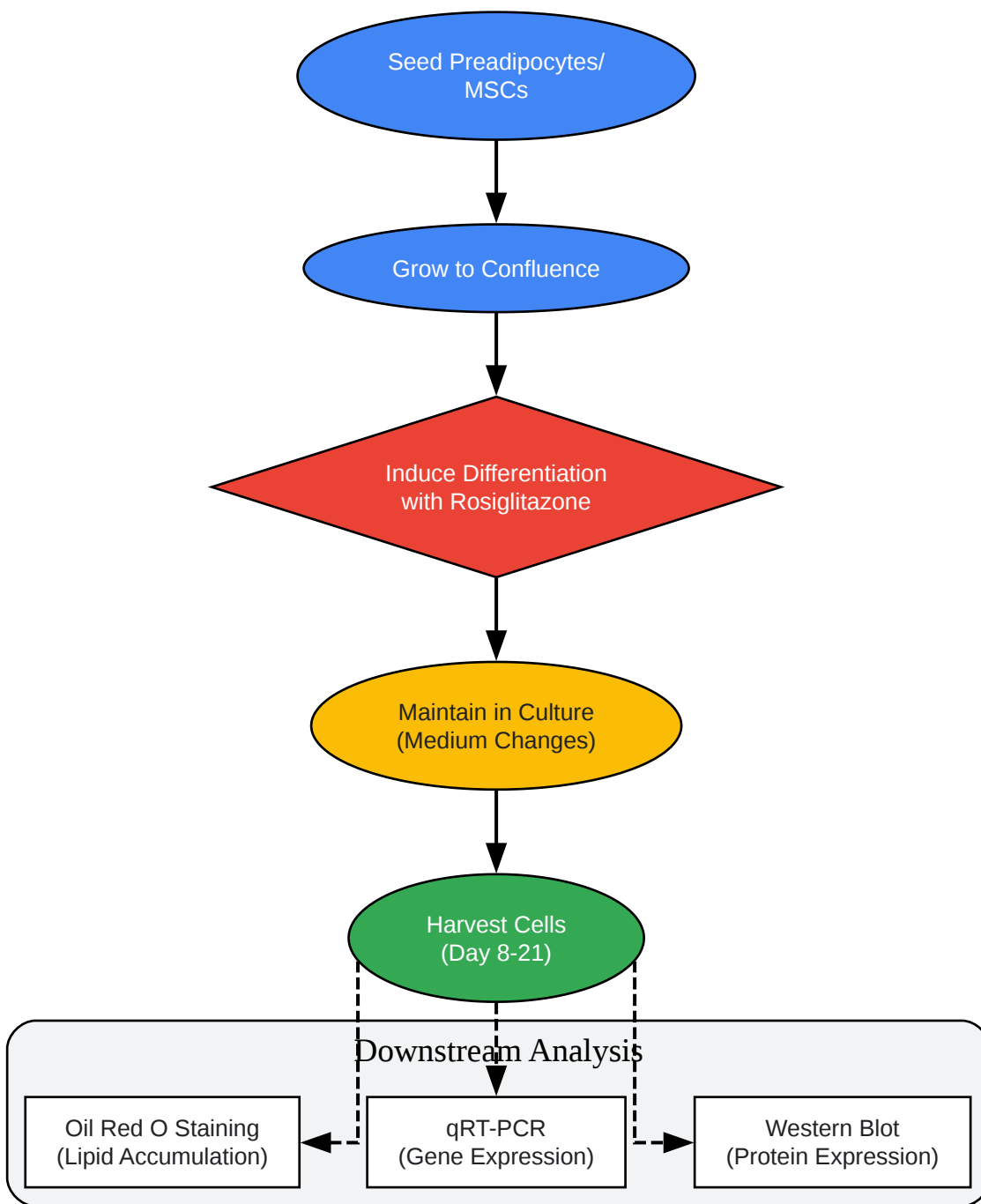
## Mechanism of Action

Upon activation by rosiglitazone, PPAR $\gamma$  upregulates the expression of key adipogenic transcription factors, most notably CCAAT/enhancer-binding protein alpha (C/EBP $\alpha$ ).<sup>[10][3][11]</sup> PPAR $\gamma$  and C/EBP $\alpha$  then act in a cooperative and mutually reinforcing manner to activate the expression of a suite of genes responsible for the adipocyte phenotype.<sup>[3][11][12]</sup> This includes genes involved in lipid metabolism, such as fatty acid-binding protein 4 (FABP4), lipoprotein lipase (LPL), and fatty acid synthase (FASN), as well as genes encoding adipokines like adiponectin.<sup>[4][13]</sup> Rosiglitazone has also been shown to influence other signaling

pathways, such as the MAPK and PI3K pathways, which can contribute to the browning of white adipocytes.[3]

## Signaling Pathway of Rosiglitazone-Induced Adipogenesis





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